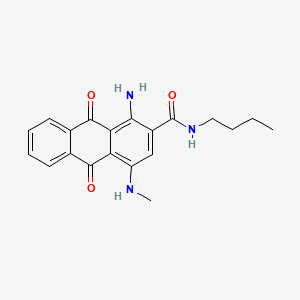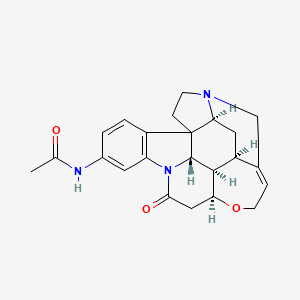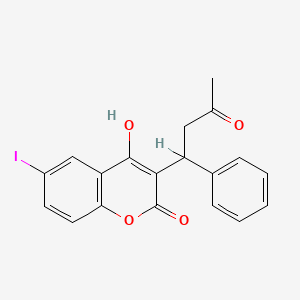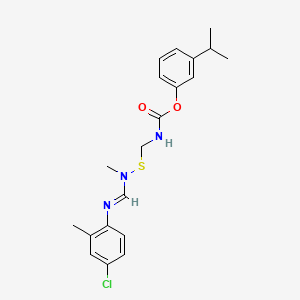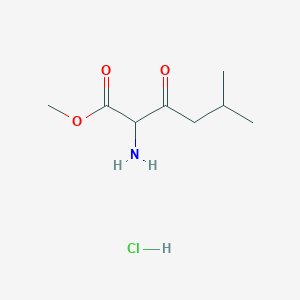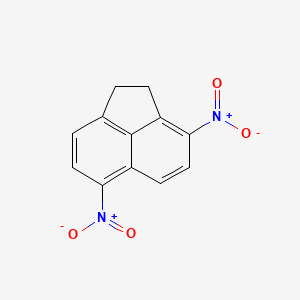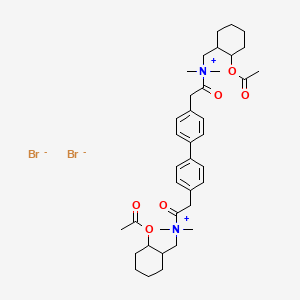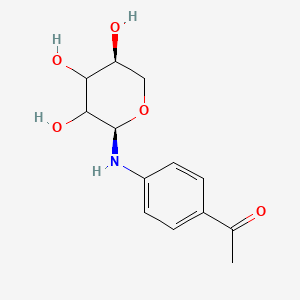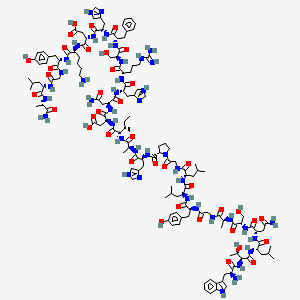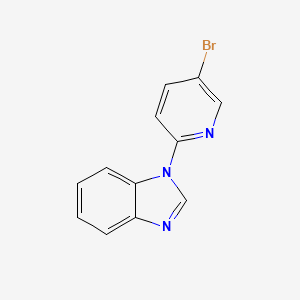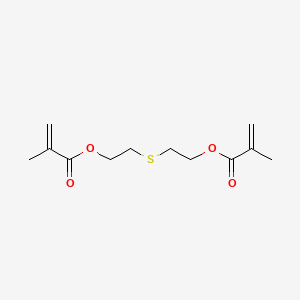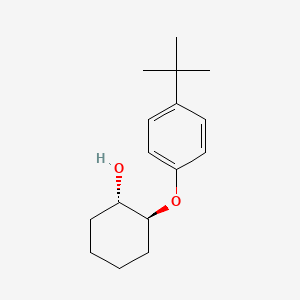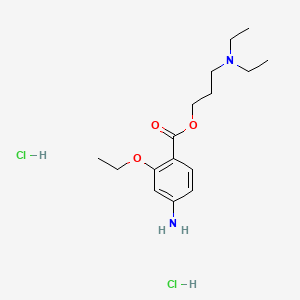
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is a chemical compound with a complex structure, often used in experimental and research settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride typically involves multiple steps, including the reaction of ethoxybenzoyl chloride with a suitable amine to form an intermediate, followed by further reactions to introduce the azaniumyl and diethylazanium groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium dichloride
- 3-(4-Azaniumyl-2-methoxybenzoyl)oxypropyl-diethylazanium dichloride
Uniqueness
Compared to similar compounds, 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is unique due to its specific ethoxybenzoyl group, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research applications where specific interactions or effects are desired.
Eigenschaften
CAS-Nummer |
100811-87-8 |
|---|---|
Molekularformel |
C16H28Cl2N2O3 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 4-amino-2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-4-18(5-2)10-7-11-21-16(19)14-9-8-13(17)12-15(14)20-6-3;;/h8-9,12H,4-7,10-11,17H2,1-3H3;2*1H |
InChI-Schlüssel |
ISBJHVKLCZWDPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)OCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


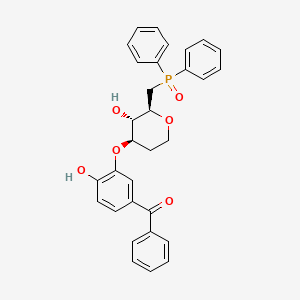
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
